Apramycin - 37321-09-8

Apramycin

Catalog Number: EVT-301050
CAS Number: 37321-09-8
Molecular Formula: C21H41N5O11
Molecular Weight: 539.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Apramycin is a unique aminoglycoside antibiotic belonging to the aminocyclitol subclass. [, ] It is produced by the bacterium Streptoalloteichus tenebrarius. [, ] Apramycin is characterized by its unusual structure, containing a monosubstituted 2-deoxystreptamine ring and a bicyclic octose moiety. [, ] This atypical structure contributes to its activity against a broad range of Gram-negative bacteria, including multidrug-resistant pathogens. [, , ]

Future Directions
  • Optimization of apramycin derivatives: Developing apramycin analogs with enhanced potency, improved pharmacokinetic properties, and reduced susceptibility to the AAC(3)-IV resistance determinant. []
  • Clinical trials: Evaluating the efficacy and safety of apramycin in human clinical trials for the treatment of multidrug-resistant bacterial infections. []
  • Understanding resistance mechanisms: Further investigating the prevalence and molecular basis of apramycin resistance, particularly the AAC(3)-IV enzyme, to guide the development of strategies to mitigate resistance development. []
  • Combination therapy optimization: Exploring optimal combinations of apramycin with other antibiotics to enhance its efficacy and potentially overcome resistance. []
  • Environmental impact assessment: Examining the long-term ecological impact of apramycin use in veterinary and agricultural settings. []

Paromamine

  • Compound Description: Paromamine is a pseudodisaccharide intermediate in apramycin biosynthesis. It serves as a substrate for the radical S-adenosyl-l-methionine (SAM) enzyme AprD4, which catalyzes its dehydration as part of the apramycin biosynthesis pathway. [ [] ]
  • Relevance: Paromamine is a key precursor to apramycin, sharing its 2-deoxystreptamine core structure. The C3' deoxygenation of paromamine by the AprD4/AprD3 enzyme system is a crucial step in differentiating the biosynthetic pathways of apramycin and its analogue, oxyapramycin. [ [] ]

Lividamine

  • Compound Description: Lividamine is a C3' deoxygenated derivative of paromamine. It is generated from the dehydrated product of the AprD4-catalyzed reaction via reduction by the NADPH-dependent reductase AprD3. [ [] ]
  • Relevance: Lividamine represents a key intermediate in the biosynthesis of apramycin, formed through the C3 deoxygenation pathway. Its formation distinguishes the apramycin biosynthetic pathway from those of other aminoglycosides. [ [] ]

Oxyapramycin

  • Compound Description: Oxyapramycin is an analogue of apramycin that possesses a hydroxyl group at the C3 position of its octose moiety. [ [] ]
  • Relevance: Unlike paromamine, oxyapramycin is not a substrate for the AprD4/AprD3 enzyme system, indicating its divergence from the apramycin biosynthetic pathway at an early stage. This suggests the existence of parallel pathways for the biosynthesis of apramycin and oxyapramycin. [ [] ]

Demethyl-apramycin

  • Compound Description: Demethyl-apramycin is a novel aminoglycoside antibiotic identified as an impurity in apramycin production. It is produced by the Streptoalloteichus tenebrarius strain where the aprI gene, encoding a HemK family methyltransferase, is disrupted. [ [, ] ]
  • Relevance: Demethyl-apramycin serves as the direct precursor to apramycin in the biosynthetic pathway. The AprI enzyme catalyzes the final 7’-N-methylation step converting demethyl-apramycin to apramycin. [ [, ] ]

Demethyl-aprosamine

  • Compound Description: Demethyl-aprosamine is a precursor molecule in the apramycin biosynthetic pathway. It lacks the 7’-N-methyl group present in aprosamine. [ [, ] ]
  • Relevance: This compound is the direct precursor to aprosamine and highlights the specific action of the AprI methyltransferase in the apramycin biosynthetic pathway. AprI catalyzes the transfer of a methyl group to the 7’-N position of demethyl-aprosamine, yielding aprosamine. [ [, ] ]

Aprosamine

  • Compound Description: Aprosamine is an intermediate in the apramycin biosynthetic pathway and a direct product of the AprI methyltransferase. It is formed by the 7’-N-methylation of demethyl-aprosamine. [ [, ] ]
  • Relevance: Aprosamine is a crucial intermediate in the apramycin biosynthetic pathway, showcasing the importance of the AprI methyltransferase in forming the final apramycin molecule. [ [, ] ]

Gentamicin

  • Compound Description: Gentamicin is an aminoglycoside antibiotic commonly used in human medicine. It exhibits broad-spectrum activity against Gram-negative bacteria. [ [, , , , ] ]
  • Relevance: Gentamicin shares structural similarities with apramycin and serves as a comparative aminoglycoside in several studies evaluating apramycin's activity and resistance mechanisms. Notably, the aac(3)-IV gene, responsible for apramycin resistance, also confers resistance to gentamicin, raising concerns about cross-resistance between these antibiotics. [ [, , , , ] ]

Tobramycin

  • Compound Description: Tobramycin is an aminoglycoside antibiotic structurally similar to gentamicin, often used in treating Gram-negative bacterial infections. [ [, , ] ]
  • Relevance: Tobramycin is often used as a comparative agent when assessing apramycin's activity and resistance profile. Similar to gentamicin, the aac(3)-IV gene can confer resistance to tobramycin alongside apramycin, highlighting the potential for cross-resistance between these aminoglycosides. [ [, , ] ]

Kanamycin

  • Compound Description: Kanamycin is an aminoglycoside antibiotic known for its broad-spectrum activity against Gram-negative bacteria. [ [] ]
  • Relevance: Kanamycin serves as a comparative antibiotic in studies assessing the resistance profile of apramycin. It highlights the potential for cross-resistance between different aminoglycoside classes. [ [] ]

Amikacin

  • Compound Description: Amikacin is a semi-synthetic aminoglycoside antibiotic with a broader spectrum of activity compared to other aminoglycosides. It is considered a crucial drug for treating serious Gram-negative bacterial infections. [ [, , , ] ]
  • Relevance: Amikacin is often used as a comparative aminoglycoside in studies assessing the activity and resistance profile of apramycin, particularly against multidrug-resistant bacteria. It helps illustrate the potential for cross-resistance and the need for new antibiotics like apramycin to combat resistant strains. [ [, , , ] ]

Spectinomycin

  • Compound Description: Spectinomycin is an aminocyclitol antibiotic structurally distinct from apramycin but sharing a similar mechanism of action. It is primarily used in treating gonorrhea. [ [] ]
  • Relevance: Spectinomycin serves as a comparative aminocyclitol in studies evaluating apramycin's activity against Neisseria gonorrhoeae. Despite their structural differences, apramycin displays similar bactericidal activity compared to spectinomycin, suggesting its potential as an alternative treatment option. [ [] ]

Paromomycin

  • Compound Description: Paromomycin is an aminoglycoside antibiotic that binds to the bacterial ribosome's A site, inhibiting protein synthesis. [ [, ] ]
  • Relevance: Paromomycin is structurally similar to apramycin and is often used as a reference compound in studies investigating the binding modes and mechanisms of action of aminoglycosides. Their interaction with the A site of the ribosome provides insights into their antibacterial activities and potential toxicities. [ [, ] ]

6-O-(3-Amino-3-deoxy-α-D-glucopyranosyl)apramycin

  • Compound Description: This compound is a synthetic derivative of apramycin modified at the 6-position with a 3-amino-3-deoxy-α-D-glucopyranosyl moiety. [ [] ]
  • Relevance: This apramycin derivative was synthesized to investigate the structure-activity relationship of apramycin and enhance its antibacterial activity. It exhibits improved activity against a wider range of Gram-positive and Gram-negative bacteria, including those producing aminoglycoside-modifying enzymes, compared to apramycin. [ [] ]

5-O-(β-D-Ribofuranosyl)apramycin

  • Compound Description: This compound is a synthetic derivative of apramycin modified at the 5-position with a β-D-ribofuranosyl moiety. [ [] ]
  • Relevance: This apramycin derivative was synthesized to explore the structure-activity relationship of apramycin. Although less active than the 6-O-(3-amino-3-deoxy-α-D-glucopyranosyl)apramycin derivative, it still displays notable antibacterial activity, highlighting the potential for modifications at the 5-position to enhance apramycin's efficacy. [ [] ]

Carbadox

  • Compound Description: Carbadox is a synthetic antimicrobial agent primarily used in veterinary medicine for growth promotion and controlling swine dysentery. [ [] ]
  • Relevance: Although structurally unrelated to apramycin, carbadox is often studied in conjunction with apramycin to assess the combined impact of these antibiotics on antimicrobial resistance in swine. Understanding the influence of co-administration is crucial for responsible antibiotic stewardship in animal husbandry. [ [] ]

Neomycin

  • Compound Description: Neomycin is an aminoglycoside antibiotic commonly used topically for skin infections and orally for bowel decontamination. It is not typically used systemically due to its toxicity profile. [ [] ]
  • Relevance: Neomycin serves as a comparator aminoglycoside in studies evaluating the in vitro activity of apramycin against multidrug-resistant Enterobacteriaceae. Notably, both apramycin and neomycin show good activity against CRE strains, highlighting their potential as alternative treatment options. [ [] ]
Source and Classification

Apramycin is classified as an aminoglycoside antibiotic. Its natural source, Streptoalloteichus tenebrarius, plays a crucial role in its biosynthesis. The compound is structurally related to other aminoglycosides but features distinct modifications that enhance its antibacterial activity.

Synthesis Analysis

Methods and Technical Details

The synthesis of apramycin involves complex biochemical pathways that are not fully elucidated. Recent studies have focused on the identification of specific enzymes involved in its biosynthetic pathway. For instance, the methyltransferase enzyme AprI has been characterized as a key player in converting demethyl-aprosamine to aprosamine, a precursor in apramycin synthesis .

Chemical synthesis methods have also been explored to create apramycin derivatives with enhanced antibacterial properties. These include modifications such as the introduction of aminoalkyl branches at specific positions on the ribofuranose moiety, which have shown promising results against resistant bacterial strains .

Molecular Structure Analysis

Structure and Data

Apramycin's molecular formula is C21H42N4O7C_{21}H_{42}N_4O_7, and it has a molecular weight of 462.59 g/mol. The structure consists of a central 2-deoxystreptamine core with various hydroxyl and amino groups that contribute to its biological activity. The unique arrangement of these functional groups allows apramycin to interact effectively with bacterial ribosomes, inhibiting protein synthesis.

Chemical Reactions Analysis

Reactions and Technical Details

Apramycin undergoes various chemical reactions during its synthesis and modification processes. For example, controlled selective oxidation reactions can convert primary alcohols into aldehydes, which are further processed to yield more complex structures . Additionally, derivatization techniques involving o-phthalaldehyde have been employed for analytical purposes, allowing for sensitive detection and quantification of apramycin in biological samples .

Mechanism of Action

Process and Data

The mechanism by which apramycin exerts its antibacterial effects involves binding to the bacterial ribosomal decoding A-site. This interaction disrupts protein synthesis by causing misreading of mRNA, leading to the production of nonfunctional proteins . Studies have demonstrated that modifications to apramycin can enhance its binding affinity and efficacy against resistant strains, highlighting the importance of structural optimization in antibiotic development.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Apramycin is a highly polar and hydrophilic compound, which influences its solubility and distribution within biological systems. It exhibits stability under acidic conditions but can be sensitive to alkaline environments. Key physical properties include:

  • Melting Point: Approximately 180 °C
  • Solubility: Highly soluble in water due to its polar nature
  • pH Stability: Stable at pH levels below 11.5

These properties are critical for formulating apramycin for therapeutic use, particularly in veterinary applications where effective dosing is essential.

Applications

Scientific Uses

In addition to its veterinary applications, apramycin serves as a valuable tool in scientific research aimed at understanding antibiotic resistance mechanisms. Its unique structural features make it an ideal candidate for developing new antibiotics that can circumvent existing resistance pathways. Researchers are actively investigating apramycin derivatives for potential use against multidrug-resistant Gram-negative bacteria, contributing to the broader field of antibiotic discovery and development .

Apramycin's role in veterinary medicine underscores its importance as a therapeutic agent, while ongoing research continues to explore its potential applications in human medicine as well.

Introduction to Apramycin

Historical Development and Veterinary Origins

Apramycin (also known as nebramycin II) was first isolated from Streptomyces tenebrarius in the 1970s and rapidly adopted for veterinary medicine due to its potent activity against Gram-negative pathogens [4] [6]. By the early 1980s, it was commercially approved to treat enteric infections in livestock—particularly Escherichia coli-induced colibacillosis in pigs, cattle, sheep, poultry, and rabbits [1] [9]. Its initial appeal stemmed from its distinct chemical structure, which provided activity against strains resistant to other aminoglycosides like gentamicin or tobramycin. However, resistance emerged swiftly in animal reservoirs. By 1981, the acetyltransferase gene aac(3)-IV was identified in French livestock, conferring cross-resistance to apramycin and gentamicin through enzymatic inactivation [1] [9]. This gene was plasmid-borne, facilitating rapid horizontal transfer among Enterobacteriaceae. Notably, by 1986, aac(3)-IV appeared in human clinical isolates of E. coli, Salmonella enterica, and Klebsiella pneumoniae—demonstrating zoonotic transmission of resistance from animals to humans [1] [9].

Table 1: Key Events in Apramycin’s Veterinary History

YearEventSignificance
1970sIsolation from Streptomyces tenebrariusDiscovery of novel aminocyclitol antibiotic
Early 1980sCommercial approval for veterinary use in EuropeTreatment of Gram-negative enteric infections in livestock
1981Detection of aac(3)-IV in livestock (France)First plasmid-mediated apramycin/gentamicin resistance
1986Identification of aac(3)-IV in human clinical isolates (E. coli, Salmonella)Evidence of zoonotic resistance transmission
2010sEmergence of apmA gene in livestock-associated MRSANew resistance mechanism threatening repurposing efforts

A second resistance gene, apmA, was later discovered in livestock-associated methicillin-resistant Staphylococcus aureus (LA-MRSA) CC398. This gene, located on ~40 kb multiresistance plasmids, conferred high-level apramycin resistance (MIC 32–128 mg/L) and was unrelated to aac(3)-IV [1]. The apmA gene encoded a 274-amino-acid acetyltransferase with minimal homology to other aminoglycoside-modifying enzymes, indicating a novel evolutionary pathway for resistance [1] [3]. These findings underscored a critical challenge: while apramycin was effective in animals, its use selected for resistance mechanisms with implications for human medicine, particularly due to gentamicin’s status as a first-line human therapeutic [9].

Emergence as a Human Therapeutic Candidate for Multidrug-Resistant Infections

The escalating crisis of multidrug-resistant (MDR) Gram-negative infections—prioritized by the WHO—has driven the reevaluation of apramycin (now designated EBL-1003 in its crystalline free base form) for human therapy. Its clinical appeal lies in its ability to evade common aminoglycoside resistance mechanisms. In a landmark Southeast Asian study, apramycin exhibited best-in-class activity against 470 MDR Gram-negative bacilli, including carbapenem-resistant Enterobacterales (CRE), Acinetobacter baumannii, Pseudomonas aeruginosa, and colistin-resistant isolates [2]. Impressively, 98.3% (462/470) of isolates demonstrated apramycin MICs ≤16 µg/mL, compared to 86.8% susceptibility to amikacin and ≤26% to gentamicin or tobramycin [2].

Table 2: Comparative In Vitro Susceptibility of MDR Gram-Negative Pathogens to Apramycin vs. Standard Aminoglycosides

Pathogen Group (No. of Isolates)% Susceptible (MIC ≤16 µg/mL) – Apramycin% Susceptible – Amikacin% Susceptible – Gentamicin
All MDR Gram-negative bacilli (n=470)98.3%86.8%26.0%
Carbapenem-resistant Enterobacterales100%82.1%18.3%
Acinetobacter baumannii100%76.5%9.8%
Pseudomonas aeruginosa100%91.7%29.2%
Colistin-resistant isolates (n=65)93.8%84.6%20.0%

Apramycin’s preclinical efficacy extends beyond in vitro susceptibility. In murine lung infection models with carbapenem-resistant Acinetobacter baumannii (CRAB), a single 125 mg/kg dose achieved a 4-log CFU reduction, supported by lung penetration rates of 88% (AUC in epithelial lining fluid: 299 h×μg/mL) [7]. Pharmacokinetic/pharmacodynamic (PK/PD) modeling predicts that a 30 mg/kg human dose would attain >99% probability of target attainment for isolates with MICs ≤16 µg/mL [7]. Additionally, apramycin retains activity in acidic environments (pH 5.5–6.5), typical of urinary tract infections (UTIs). Its polycationic structure enhances protonation at low pH, promoting uptake into bacterial cells. In murine UTI models, apramycin outperformed gentamicin, achieving multi-log reductions in E. coli and K. pneumoniae counts despite acidic urine [5]. Critically, rat nephrotoxicity studies revealed superior renal safety profiles compared to gentamicin, suggesting a wider therapeutic window for UTIs [5].

Structural Uniqueness Among Aminoglycosides

Apramycin belongs to the aminocyclitol subclass of antibiotics but stands apart from traditional 4,6-disubstituted 2-deoxystreptamine (2-DOS) aminoglycosides (e.g., gentamicin, tobramycin) due to its unusual octadiose sugar core [3] [6] [8]. This core consists of a bicyclic moiety linked to a unique disaccharide chain, forming a 4-monosubstituted deoxystreptamine scaffold where modifications occur only at the 4-position of the DOS ring [3] [8]. This architecture confers two critical advantages:

  • Evasion of Common Resistance Mechanisms: Most aminoglycoside-modifying enzymes (AMEs)—including phosphotransferases (APHs), nucleotidyltransferases (ANTs), and acetyltransferases (AACs)—target the 5- and 6-positions of the 2-DOS ring. Apramycin’s monosubstitution renders it inert to these enzymes [3]. Similarly, 16S rRNA methyltransferases (RMTs), which confer "pan-aminoglycoside resistance" by methylating nucleotide G1405, poorly recognize apramycin’s binding site [3] [8].
  • Distinct Ribosomal Binding and Mechanism: While apramycin binds the bacterial ribosomal decoding site (A-site) like other aminoglycosides, it primarily blocks ribosome translocation rather than inducing miscoding [8]. Structural studies show its bicyclic sugar II forms hydrogen bonds with A1408 in bacterial rRNA—a residue replaced by G1408 in eukaryotic cytoplasmic rRNA. Despite binding both bacterial and human rRNA with similar affinity, its unique regiospecificity minimizes off-target protein synthesis inhibition in host cells, partly explaining its lower ototoxicity [8].

Resistance to apramycin arises primarily through two acetyltransferases:

  • AAC(3)-IV: Acetylates the N-3' position of apramycin’s octadiose chain, also conferring resistance to gentamicin [1] [9].
  • ApmA: A structurally unique enzyme unrelated to other AACs. It acetylates the N2' position of apramycin’s disaccharide moiety and shows minimal cross-resistance to gentamicin [1] [3]. Crystallography reveals ApmA belongs to the left-handed β-helix (LβH) superfamily, with a conserved active site architecture distinct from classical GNAT-family AACs [3].

Table 3: Mechanisms of Apramycin Resistance

Resistance GeneEnzyme ClassModification SiteCross-ResistanceClinical Prevalence
aac(3)-IVAminoglycoside acetyltransferaseN-3' of octadiose chainGentamicin, sisomicinWidespread in animals; emerging in humans
apmALβH acetyltransferaseN2' of disaccharideLow-level gentamicinLA-MRSA; restricted to livestock (so far)

The structural insights into apramycin-ribosome and apramycin-resistance enzyme interactions are guiding next-generation derivatives. Strategies include modifying the N2' or N3' positions to evade ApmA or AAC(3)-IV acetylation while retaining ribosomal affinity [3] [8]. These efforts aim to extend apramycin’s utility against emerging resistance threats as it advances through human clinical trials.

Concluding RemarksApramycin’s journey from veterinary antibiotic to clinical candidate exemplifies how structural innovation within established antibiotic classes can address MDR pathogens. Its unique monosubstituted aminocyclitol scaffold enables evasion of pervasive resistance mechanisms, while preclinical data support efficacy against critical-priority Gram-negative pathogens in systemic, pulmonary, and urinary infections. Ongoing medicinal chemistry efforts focused on overcoming acetyltransferase-mediated resistance promise to further enhance its value in the antimicrobial armamentarium.

Properties

CAS Number

37321-09-8

Product Name

Apramycin

IUPAC Name

(2R,3R,4S,5S,6S)-2-[[(2R,3S,4R,4aR,6S,7R,8aS)-7-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-5-amino-6-(hydroxymethyl)oxane-3,4-diol

Molecular Formula

C21H41N5O11

Molecular Weight

539.6 g/mol

InChI

InChI=1S/C21H41N5O11/c1-26-11-14(30)18-8(33-20(11)37-21-16(32)13(29)10(25)9(4-27)34-21)3-7(24)19(36-18)35-17-6(23)2-5(22)12(28)15(17)31/h5-21,26-32H,2-4,22-25H2,1H3/t5-,6+,7-,8+,9-,10-,11+,12+,13+,14-,15-,16-,17-,18+,19+,20-,21-/m1/s1

InChI Key

XZNUGFQTQHRASN-XQENGBIVSA-N

SMILES

CNC1C(C2C(CC(C(O2)OC3C(CC(C(C3O)O)N)N)N)OC1OC4C(C(C(C(O4)CO)N)O)O)O

Synonyms

apramycin
apramycin sulfate

Canonical SMILES

CNC1C(C2C(CC(C(O2)OC3C(CC(C(C3O)O)N)N)N)OC1OC4C(C(C(C(O4)CO)N)O)O)O

Isomeric SMILES

CN[C@H]1[C@H]([C@@H]2[C@H](C[C@H]([C@H](O2)O[C@@H]3[C@H](C[C@H]([C@@H]([C@H]3O)O)N)N)N)O[C@@H]1O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)N)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.